N,N-dimethyl-2-oxopropane-1-sulfonamide
Overview
Description
N,N-dimethyl-2-oxopropane-1-sulfonamide is an organosulfur compound with the molecular formula C5H11NO3S. It is a sulfonamide derivative, characterized by the presence of a sulfonyl group (SO2) connected to an amine group (NH2). This compound is known for its stability and crystalline nature, making it a valuable intermediate in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-dimethyl-2-oxopropane-1-sulfonamide can be synthesized through several methods. One common approach involves the reaction of sulfonyl chlorides with dimethylamine. The reaction typically requires a base, such as pyridine, to absorb the hydrochloric acid generated during the process . The general reaction is as follows:
RSO2Cl+(CH3)2NH→RSO2N(CH3)2+HCl
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-oxopropane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are typical reagents.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N,N-dimethyl-2-oxopropane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organosulfur compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It is explored for its potential as a pharmaceutical intermediate in drug development.
Industry: The compound is utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which N,N-dimethyl-2-oxopropane-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: Another sulfonamide derivative with antibacterial properties.
Sulfamethoxazole: A widely used antibiotic.
Sulfoximines: Compounds with similar sulfur (VI) centers but different substituents.
Uniqueness
N,N-dimethyl-2-oxopropane-1-sulfonamide is unique due to its specific structural configuration, which provides distinct reactivity and stability compared to other sulfonamides. Its ability to undergo various chemical reactions and its applications in diverse fields highlight its versatility and importance in scientific research .
Properties
IUPAC Name |
N,N-dimethyl-2-oxopropane-1-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3S/c1-5(7)4-10(8,9)6(2)3/h4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IROLXNFNKMCMCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CS(=O)(=O)N(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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